molecular formula C18H19FN2O3S B6573762 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide CAS No. 946282-46-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide

Cat. No. B6573762
CAS RN: 946282-46-8
M. Wt: 362.4 g/mol
InChI Key: PJMGCRXRPSLNKO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in specific fields .


Synthesis Analysis

Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity with various reagents, its stability under different conditions, and the products it forms during chemical reactions .


Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining its interaction with biological targets, its metabolic pathway, and its effects on biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, environmental impact, and safety precautions needed when handling it .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-11-5-6-13-12-14(9-10-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMGCRXRPSLNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide

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